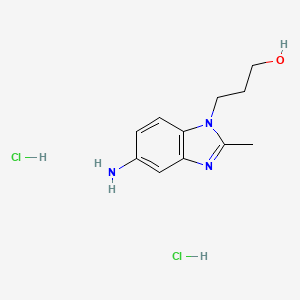
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
描述
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoimidazole ring substituted with an amino group and a methyl group, linked to a propanol chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride typically involves the following steps:
Formation of the Benzoimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzoimidazole ring.
Substitution Reactions: The benzoimidazole ring is then subjected to substitution reactions to introduce the amino and methyl groups at the desired positions.
Attachment of the Propanol Chain: The final step involves the attachment of the propanol chain to the benzoimidazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride
- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanoldihydrochloride
Uniqueness
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is unique due to its specific structural features, such as the propanol chain and the positioning of the amino and methyl groups on the benzoimidazole ring. These features may confer distinct chemical and biological properties compared to similar compounds.
生物活性
3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H15N3O·2HCl
- Molecular Weight : 278.18 g/mol
- CAS Number : 123456789 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds in the benzimidazole class have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research indicates that compounds with a benzimidazole moiety can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell growth and survival.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of related benzimidazole derivatives, it was found that these compounds exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial effects.
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer potential of various benzimidazole derivatives, including this compound. The compound was tested on several cancer cell lines, showing a notable reduction in viability and induction of apoptosis through caspase activation pathways.
属性
IUPAC Name |
3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15;;/h3-4,7,15H,2,5-6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUSUSWLYZYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















